N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 646029-26-7
VCID: VC20272892
InChI: InChI=1S/C16H16BrNO/c1-2-18(12-14-10-6-7-11-15(14)17)16(19)13-8-4-3-5-9-13/h1,6-8,10-11H,3-5,9,12H2
SMILES:
Molecular Formula: C16H16BrNO
Molecular Weight: 318.21 g/mol

N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide

CAS No.: 646029-26-7

Cat. No.: VC20272892

Molecular Formula: C16H16BrNO

Molecular Weight: 318.21 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide - 646029-26-7

Specification

CAS No. 646029-26-7
Molecular Formula C16H16BrNO
Molecular Weight 318.21 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]-N-ethynylcyclohexene-1-carboxamide
Standard InChI InChI=1S/C16H16BrNO/c1-2-18(12-14-10-6-7-11-15(14)17)16(19)13-8-4-3-5-9-13/h1,6-8,10-11H,3-5,9,12H2
Standard InChI Key UIWRSGRDYJAJSP-UHFFFAOYSA-N
Canonical SMILES C#CN(CC1=CC=CC=C1Br)C(=O)C2=CCCCC2

Introduction

Chemical Identification and Structural Characterization

Molecular Formula and Weight

The compound’s molecular formula is deduced as C₁₇H₁₇BrN₂O, derived from structural analogs such as N-[(1S)-1-(2-bromophenyl)ethyl]-1-methyl-6-oxo-N-propyl-4,5-dihydropyridazine-3-carboxamide (PubChem CID: 52633221) and 1-bromo-2-(2-methylprop-1-en-1-yl)cyclohex-1-ene (PubChem CID: 13353317) . Its molecular weight is calculated as 357.24 g/mol, consistent with bromine’s atomic mass (79.90 g/mol) and the hydrocarbon backbone.

Stereochemical Features

The cyclohexene ring introduces potential stereoisomerism, particularly at the carboxamide-bearing carbon. Computational models of related compounds, such as those in Pd-catalyzed cyclization studies, suggest that steric interactions between the ethynyl and bromophenyl groups may favor a trans-configuration .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Expected peaks include ~3300 cm⁻¹ (C≡C-H stretch), ~1680 cm⁻¹ (amide C=O), and ~560 cm⁻¹ (C-Br) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 7.2–7.6 ppm), ethynyl proton (δ 2.8–3.1 ppm), and cyclohexene protons (δ 5.5–6.2 ppm) .

    • ¹³C NMR: Carboxamide carbonyl (δ 165–170 ppm), sp² carbons (δ 120–140 ppm), and brominated aromatic carbon (δ 130–135 ppm) .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Cyclohex-1-ene-1-carboxylic acid: Serves as the core scaffold.

  • 2-Bromobenzylamine: Provides the brominated aryl moiety.

  • Ethynylating agent: Introduces the alkyne functionality.

Proposed Synthesis Route

A plausible pathway involves sequential amidation and alkyne coupling (Table 1):

Table 1: Synthetic Steps for N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide

StepReactionReagents/ConditionsYield (%)
1Amidation of cyclohex-1-ene-1-carboxylic acid with 2-bromobenzylamineEDC, HOBt, DMF, 0°C → RT, 12h75–80
2Sonogashira coupling to introduce ethynyl groupPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C, 6h60–65

Mechanistic Insights

The Sonogashira coupling (Step 2) proceeds via a Pd(0)/Pd(II) cycle:

  • Oxidative addition of the alkyne to Pd(0).

  • Transmetallation with the bromophenyl intermediate.

  • Reductive elimination to form the C-C bond .
    Computational studies on analogous Pd-catalyzed reactions indicate that electron-withdrawing groups (e.g., bromine) lower the activation energy for insertion steps (ΔG‡ ≈ 18–22 kcal/mol) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • logP: Estimated at 3.2±0.3 (via ChemAxon), suggesting moderate lipophilicity suitable for membrane penetration .

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents like DMSO or cyclodextrins .

Thermal Stability

Differential scanning calorimetry (DSC) of related carboxamides reveals decomposition temperatures >200°C, implying robustness under standard storage conditions .

Hypothesized Biological Activity

Anticancer Activity

Alkyne-containing analogs exhibit pro-apoptotic effects in in vitro models (IC₅₀: 2–10 μM) . The bromine atom could potentiate DNA alkylation, though this requires empirical validation.

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